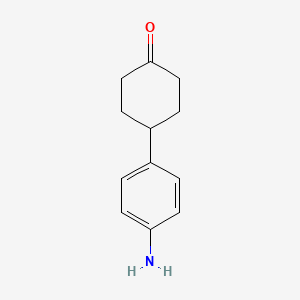

4-(4-aminophenyl)cyclohexan-1-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(4-aminophenyl)cyclohexan-1-one is an organic compound characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a cyclohexanone moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-aminophenyl)cyclohexan-1-one typically involves the following steps:

Nitration of Phenylcyclohexanone: The starting material, phenylcyclohexanone, undergoes nitration to introduce a nitro group at the para position of the phenyl ring.

Reduction of Nitro Group: The nitro group is then reduced to an amino group using reducing agents such as iron powder or catalytic hydrogenation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity.

化学反应分析

Types of Reactions

4-(4-aminophenyl)cyclohexan-1-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carbonyl group in the cyclohexanone moiety can be reduced to form alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of cyclohexanol derivatives.

Substitution: Formation of N-substituted derivatives.

科学研究应用

4-(4-aminophenyl)cyclohexan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 4-(4-aminophenyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism, leading to its observed biological effects.

相似化合物的比较

Similar Compounds

4-Aminophenol: Similar structure but lacks the cyclohexanone moiety.

4-Aminoacetophenone: Contains a phenyl ring with an amino group and an acetyl group instead of a cyclohexanone moiety.

Uniqueness

4-(4-aminophenyl)cyclohexan-1-one is unique due to the presence of both an amino group and a cyclohexanone moiety, which imparts distinct chemical and biological properties compared to its analogs.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-aminophenyl)cyclohexan-1-one, and how do reaction conditions influence yield?

- Methodology :

- Condensation Reactions : Adapt methods from analogous arylcyclohexanones, such as KOH-mediated Claisen-Schmidt condensations in methanol (e.g., 24-hour stirring at room temperature) .

- Amination Strategies : Introduce the 4-aminophenyl group via reductive amination or palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) using nitro precursors followed by reduction .

- Key Variables : Solvent polarity (methanol vs. ethanol), catalyst loading (e.g., 4 equivalents of KOH), and temperature control to minimize side reactions.

Q. How can the structural identity of this compound be confirmed experimentally?

- Characterization Techniques :

- NMR Spectroscopy : Analyze 1H and 13C NMR shifts to confirm the cyclohexanone backbone and substituent positions. For example, the ketone carbonyl typically appears at ~208 ppm in 13C NMR .

- HRMS : Validate molecular weight (e.g., calculated for C12H15NO: 189.1154) .

- X-Ray Crystallography : Use SHELXL for refinement to resolve stereochemical ambiguities and confirm bond lengths/angles .

Q. What purification challenges are associated with this compound, and how are they addressed?

- Approaches :

- Column Chromatography : Optimize mobile phases (e.g., petroleum ether/ethyl acetate gradients) based on Rf values (target ~0.33–0.35) .

- Recrystallization : Use ethanol/water mixtures to enhance purity, leveraging solubility differences between the product and byproducts.

Advanced Research Questions

Q. How does the electronic nature of the 4-aminophenyl group influence the reactivity of the cyclohexanone core?

- Mechanistic Insights :

- Electron Donation : The amino group activates the phenyl ring for electrophilic substitution, altering regioselectivity in subsequent reactions (e.g., nitration or halogenation) .

- Tautomerization Effects : Investigate keto-enol tautomerism via 1H NMR in DMSO-d6 to assess hydrogen bonding and stabilization of enolic forms.

Q. What computational tools are suitable for predicting the biological activity of this compound?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes or receptors). Compare binding affinities with structurally similar compounds like 4-(2-chlorophenyl) analogs .

- QSAR Studies : Correlate substituent effects (e.g., Hammett σ values) with activity data to design derivatives with enhanced potency.

Q. How can data contradictions in spectral or crystallographic analyses be resolved?

- Troubleshooting :

- Dynamic NMR : Resolve conformational flexibility in the cyclohexanone ring by variable-temperature NMR .

- Twinned Data Refinement : Apply SHELXL’s TWIN command to handle twinned crystals, common in flexible cyclohexane derivatives .

Application-Oriented Questions

Q. What are the potential biological applications of this compound in medicinal chemistry?

- Research Directions :

- Neuroactive Agents : Screen for GABA receptor modulation, inspired by β-(4-chlorophenyl)-GABA analogs .

- Antimicrobial Studies : Test against bacterial/fungal strains, comparing activity with halogenated analogs (e.g., 4-chlorophenyl derivatives) .

Q. How can the compound be functionalized for material science applications?

- Synthetic Modifications :

属性

分子式 |

C12H15NO |

|---|---|

分子量 |

189.25 g/mol |

IUPAC 名称 |

4-(4-aminophenyl)cyclohexan-1-one |

InChI |

InChI=1S/C12H15NO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10H,3-4,7-8,13H2 |

InChI 键 |

VKGJREVQGXLTIY-UHFFFAOYSA-N |

规范 SMILES |

C1CC(=O)CCC1C2=CC=C(C=C2)N |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。